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Compound of Interest

Compound Name: 3,5-Dibromopyridine-d3

Cat. No.: B580803

CAS Number: 1219799-05-9

This technical guide provides a comprehensive overview of 3,5-Dibromopyridine-d3, a
deuterated analog of 3,5-Dibromopyridine. This document is intended for researchers,
scientists, and professionals in drug development who are interested in the synthesis,
characterization, and application of this isotopically labeled compound.

Chemical Properties and Data

3,5-Dibromopyridine-d3 is a stable, non-radioactive isotopically labeled form of 3,5-
Dibromopyridine. The incorporation of deuterium at specific positions can be a valuable tool in
various research applications, particularly in mechanistic studies and as an internal standard in
guantitative mass spectrometry-based assays.
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Property Value Reference
CAS Number 1219799-05-9 [1]
Molecular Formula CsDs3Brz2N [1]
Molecular Weight 239.91 g/mol [1]
Appearance White to off-white solid [2]
Melting Point 110-115 °C (for non- 2]

deuterated)

N Soluble in chloroform and
Solubility _ ) [3114]
methanol; Insoluble in water

Unlabeled CAS Number 625-92-3 [1]

Synthesis and Characterization

While a specific protocol for the direct synthesis of 3,5-Dibromopyridine-d3 is not readily
available in published literature, a plausible synthetic route can be devised based on
established methods for the deuteration of pyridine rings and the synthesis of the non-
deuterated analog.

Proposed Synthetic Pathway

A potential route to 3,5-Dibromopyridine-d3 involves the deuteration of pyridine-N-oxide
followed by bromination and subsequent deoxygenation.
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A plausible synthetic pathway for 3,5-Dibromopyridine-d3.

Experimental Protocol: Synthesis of 3,5-
Dibromopyridine-d3
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Step 1: Synthesis of Pyridine-N-oxide

e To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add meta-
chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

» Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

» Monitor the reaction by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with a solution of sodium sulfite.

o Extract the aqueous layer with dichloromethane, dry the combined organic layers over
anhydrous sodium sulfate, and concentrate under reduced pressure to yield pyridine-N-
oxide.

Step 2: Deuteration of Pyridine-N-oxide

 In a sealed vessel, dissolve pyridine-N-oxide in deuterium oxide (D20) with a suitable
catalyst (e.g., a palladium or platinum catalyst).

e Heat the mixture at an elevated temperature (e.g., 100-150 °C) for 24-48 hours to facilitate
hydrogen-deuterium exchange at the 2, 4, and 6 positions.

» Cool the reaction mixture and extract the deuterated product with a suitable organic solvent.

* Remove the solvent under reduced pressure to obtain pyridine-d5-N-oxide.

Step 3: Bromination of Pyridine-d5-N-oxide

To a mixture of fuming sulfuric acid (oleum), add pyridine-d5-N-oxide slowly at a controlled
temperature.

Add bromine dropwise to the reaction mixture.

Heat the mixture to 100-120 °C and maintain for several hours.

Cool the reaction mixture and pour it onto crushed ice.
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» Neutralize with a base (e.g., sodium hydroxide) and extract the product with an organic
solvent.

» Dry the organic layer and remove the solvent to yield 3,5-Dibromopyridine-d3-N-oxide.

Step 4: Deoxygenation of 3,5-Dibromopyridine-d3-N-oxide

Dissolve the 3,5-Dibromopyridine-d3-N-oxide in a suitable solvent (e.g., chloroform).
e Add phosphorus trichloride (PCIs) dropwise at 0 °C.

» Allow the reaction to proceed at room temperature for a few hours.

o Carefully quench the reaction with water and neutralize with a base.

o Extract the product, dry the organic layer, and purify by column chromatography or
recrystallization to obtain 3,5-Dibromopyridine-d3.

Characterization

The successful synthesis of 3,5-Dibromopyridine-d3 can be confirmed by standard analytical
techniques.
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Technique Expected Results

The proton NMR spectrum is expected to show
a significant reduction or absence of signals

1H NMR corresponding to the protons at the 2, 4, and 6
positions of the pyridine ring compared to the

non-deuterated analog.

The carbon-13 NMR spectrum will show signals

for the carbon atoms of the pyridine ring. The
13C NMR )

signals for the deuterated carbons may appear

as multiplets due to C-D coupling.

The mass spectrum will show a molecular ion
M Spect . peak corresponding to the mass of 3,5-
ass Spectrometr
P Y Dibromopyridine-d3 (m/z = 239.91), confirming

the incorporation of three deuterium atoms.

Purity (by GC or HPLC) The purity of the final product should be >98%.

Applications in Drug Development

Deuterated compounds are valuable tools in drug discovery and development.[5] The primary
application of deuterating drug candidates is to improve their metabolic stability by slowing
down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect.[6]
3,5-Dibromopyridine-d3 can be utilized as a building block in the synthesis of novel
deuterated drug candidates or as an internal standard in metabolic stability assays.

Role in Metabolic Stability Studies

In vitro metabolic stability assays are crucial for predicting the in vivo pharmacokinetic
properties of new chemical entities.[7] These assays typically involve incubating a test
compound with liver microsomes or hepatocytes and monitoring its degradation over time. A
common method is to use a stable isotope-labeled version of the analyte as an internal
standard for accurate quantification by LC-MS/MS.
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Experimental Workflow: In Vitro Metabolic Stability
Assay

The following workflow illustrates the use of a deuterated compound, such as a derivative of
3,5-Dibromopyridine-d3, in a typical in vitro metabolic stability assay.
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Workflow for an in vitro metabolic stability assay.
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Experimental Protocol: Cytochrome P450 (CYP)
Inhibition Assay

This protocol outlines a typical CYP inhibition assay using human liver microsomes and LC-
MS/MS analysis.

1. Reagents and Materials:
o Test compound (potential inhibitor)

o 3,5-Dibromopyridine-d3 (as part of a deuterated internal standard if the test compound is a
derivative)

e Human liver microsomes

 NADPH regenerating system

o CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
e Phosphate buffer (pH 7.4)

o Acetonitrile (for quenching the reaction)

e LC-MS/MS system

2. Procedure:

o Prepare a series of dilutions of the test compound.

 In a microplate, pre-incubate the test compound dilutions with human liver microsomes and
the NADPH regenerating system in phosphate buffer at 37°C for a short period (e.g., 5-10
minutes).

« Initiate the reaction by adding the CYP-specific probe substrate.
 Incubate the mixture at 37°C for a specific time (e.g., 10-30 minutes).

o Terminate the reaction by adding cold acetonitrile containing the internal standard.
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o Centrifuge the plate to precipitate proteins.
o Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. Data Analysis:

e Quantify the amount of metabolite formed from the probe substrate in the presence and
absence of the test compound.

o Calculate the percent inhibition of the CYP enzyme activity at each concentration of the test
compound.

o Determine the ICso value (the concentration of the test compound that causes 50% inhibition
of the enzyme activity).

Signaling Pathways in Drug Metabolism

The primary enzymes involved in the metabolism of many drugs are the Cytochrome P450
(CYP) family of enzymes located in the liver. Understanding how a drug candidate interacts
with these enzymes is critical for predicting its pharmacokinetic profile and potential for drug-
drug interactions.
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Simplified signaling pathway of drug metabolism highlighting the kinetic isotope effect.

This diagram illustrates that the rate of metabolism of a deuterated drug (k_D) is often slower
than that of its non-deuterated counterpart (k_H) due to the stronger carbon-deuterium bond.
This can lead to a longer half-life and altered pharmacokinetic profile of the drug.

Conclusion

3,5-Dibromopyridine-d3 is a valuable chemical entity for researchers in the field of drug
discovery and development. Its utility as a building block for synthesizing deuterated drug
candidates and as an internal standard in metabolic and pharmacokinetic studies makes it an
important tool for advancing our understanding of drug metabolism and for developing safer
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and more effective therapeutics. The experimental protocols and workflows provided in this
guide offer a starting point for the practical application of this compound in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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